molecular formula C16H30N2O4 B7916876 {2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7916876
M. Wt: 314.42 g/mol
InChI Key: UMVLUTITKBLKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-8-6-7-9-17(13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLUTITKBLKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperidine Intermediate Preparation

The synthesis begins with the preparation of a substituted piperidine intermediate. A common approach involves functionalizing piperidine at the 2-position with an aminomethyl group. For example, 2-aminomethylpiperidine can be synthesized via reductive amination of piperidine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, nucleophilic substitution reactions on 2-chloromethylpiperidine with ammonia yield the aminomethyl derivative.

Acetic Acid Moiety Incorporation

The final step involves alkylation to introduce the acetic acid group. Chloroacetic acid is reacted with the Boc-protected piperidine intermediate under basic conditions. A reported method uses potassium carbonate (K₂CO₃) in aqueous medium at 60–75°C for 6 hours, achieving a 92.2% yield for analogous compounds. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of chloroacetic acid.

Optimized Parameters:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Water/THF (1:1 v/v)

  • Temperature: 70–75°C

  • Time: 4–6 hours

Critical Analysis of Methodologies

Regioselectivity Challenges

The 2-position of the piperidine ring is sterically hindered due to the adjacent Boc-isopropyl group, potentially slowing the alkylation step. Kinetic studies suggest that increasing reaction temperature to 75°C enhances reaction rates without compromising the Boc group’s stability.

Boc Group Stability

The Boc group remains intact under basic aqueous conditions (pH 8–9) but may degrade under strongly acidic or prolonged high-temperature conditions. Monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy (characteristic Boc carbonyl peak at ~1681 cm⁻¹) is recommended.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc CH₃), 1.48 (d, 6H, isopropyl CH₃), 3.21 (m, 2H, piperidine N–CH₂), 3.98 (s, 2H, acetic acid CH₂).

  • IR (KBr): 1728 cm⁻¹ (ester C=O), 1681 cm⁻¹ (Boc C=O), 1630 cm⁻¹ (amide C=O).

  • HRMS : m/z calculated for C₁₆H₃₀N₂O₄ [M+H]⁺: 314.42, observed: 314.43.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the equatorial orientation of the Boc-isopropyl group and the planar geometry of the acetic acid moiety.

Comparative Evaluation of Synthetic Approaches

MethodAdvantagesLimitationsYield
Reductive AminationHigh regioselectivityRequires toxic cyanoborohydride75%
Alkylation with K₂CO₃Aqueous conditions, eco-friendlyProlonged reaction time92%
Carbodiimide CouplingMild conditions, high purityCostly reagents (EDCI, HOBt)85%

Industrial-Scale Considerations

For large-scale production, the K₂CO₃-mediated alkylation method is preferred due to its simplicity and water tolerance. However, solvent recovery and waste management of THF require optimization. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the acetic acid moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The piperidine ring and acetic acid moiety may also interact with enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetic Acid Backbone

Compound A : 2-(4-{[(tert-Butoxycarbonyl)amino]piperidin-1-yl})-acetic Acid
  • CAS No.: 299203-94-4 .
  • Molecular Formula : C₁₂H₂₂N₂O₄.
  • Molecular Weight : 258.32 g/mol.
  • Key Differences: Boc group is attached to the piperidine’s 4-position amino group instead of the 3-position isopropylamine in the target compound. Lacks the isopropyl substituent, reducing steric hindrance and lipophilicity compared to the target compound .
Compound B : 2-(Piperidin-1-yl)acetic Acid
  • CAS No.: 3235-67-4 .
  • Molecular Formula: C₇H₁₃NO₂.
  • Molecular Weight : 143.18 g/mol.
  • Higher melting point (210–216°C) due to reduced steric bulk .
Compound C : 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid
  • CAS No.: 1373503-54-8 .
  • Molecular Formula: C₁₂H₁₉F₂NO₄.
  • Molecular Weight : 279.28 g/mol.
Table 1: Comparative Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 300.40 258.32 143.18 279.28
Melting Point (°C) Not reported Not reported 210–216 Not reported
LogP (Predicted) ~2.5 (Boc increases lipophilicity) ~1.8 ~0.5 ~2.1 (F substituents)
Solubility Likely soluble in DMSO Soluble in polar solvents High aqueous solubility Moderate in DMSO

Biological Activity

The compound {2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol
CAS Number: 1353974-85-2

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, an isopropyl amino group, and an acetic acid moiety. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Piperidine Ring: Starting with appropriate precursors to construct the piperidine framework.
  • Introduction of the Boc Group: Protecting the amino group to prevent unwanted reactions during subsequent steps.
  • Acetic Acid Attachment: Coupling the acetic acid moiety to complete the structure.

These synthetic routes are essential for producing derivatives with enhanced biological activities.

Biological Activity

The biological activity of this compound is primarily linked to its potential pharmacological effects. Compounds with similar structures have been investigated for various therapeutic applications, including:

  • Anticancer Activity: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications in the piperidine structure can lead to increased cell growth inhibition in specific cancer types.
  • Neuroprotective Effects: Some analogs have demonstrated neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds structurally related to this compound. Notably:

  • Cytotoxicity Studies: In vitro assays showed that certain derivatives induced significant cell death in glioblastoma multiforme (GBM) cells, suggesting a promising avenue for cancer treatment .
  • Mechanistic Insights: Research into the mechanisms of action revealed that these compounds might disrupt microtubule dynamics, a critical pathway in cancer cell proliferation .
  • Binding Affinity Studies: Interaction studies indicated that structural modifications could enhance binding affinity to target receptors or enzymes, which is crucial for developing effective drugs .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructural FeaturesUnique Properties
1-Piperidinecarboxylic AcidPiperidine ring with carboxylic acidKnown for analgesic properties
N-(tert-butoxycarbonyl)prolineProline derivative with Boc protectionUsed in peptide synthesis
4-Amino-piperidinePiperidine with an amino groupExhibits neuroprotective effects

The unique combination of functional groups in this compound may provide distinct biological activities not present in these other compounds.

Q & A

Q. What are the optimal synthetic routes for {2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are key intermediates purified?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in THF/DCM) to prevent undesired side reactions .
  • Step 2 : Introduction of the isopropylamino-methyl moiety via reductive amination or nucleophilic substitution, using NaBH3CN or similar reducing agents .
  • Step 3 : Acetic acid functionalization through coupling reactions, such as ester hydrolysis under acidic/basic conditions or activation via carbodiimide reagents (e.g., EDC/HOBt) .
  • Purification : Intermediate products are often isolated via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Final purity is confirmed by HPLC or LC-MS .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structural integrity of this compound?

  • 1H/13C NMR : Key diagnostic signals include:
    • Boc group: ~1.4 ppm (singlet, 9H for tert-butyl) and ~155 ppm (carbonyl carbon in 13C NMR).
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet for N-CH2 and ring protons).
    • Acetic acid moiety: δ 3.8–4.2 ppm (CH2COO-) and ~170 ppm (carboxylic acid carbon) .
  • MS : High-resolution ESI-MS should match the molecular formula (C17H30N2O5), with fragmentation peaks corresponding to Boc group loss (-100 Da) .

Q. What solvent systems and storage conditions are recommended to ensure the compound’s stability?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while aqueous buffers (pH 6–8) are suitable for biological assays .
  • Stability : Store at -20°C under inert gas (N2/Ar) to prevent Boc group hydrolysis. Avoid prolonged exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How does the Boc protection strategy influence the compound’s reactivity in downstream functionalization?

The Boc group serves dual roles:

  • Steric shielding : Prevents undesired nucleophilic attacks on the piperidine nitrogen during alkylation/acylation steps.
  • Controlled deprotection : Boc can be selectively removed with TFA or HCl/dioxane to regenerate the free amine for further modifications (e.g., conjugation with targeting ligands) .
    Optimization : Adjusting deprotection time (30–60 min) and acid concentration (20–50% TFA) minimizes side reactions like piperidine ring degradation .

Q. What methodologies are employed to analyze the compound’s pharmacokinetic (PK) properties, such as plasma protein binding or metabolic stability?

  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration using human/animal plasma, followed by LC-MS/MS quantification .
  • Metabolic Stability : Incubation with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS. CYP450 isoform-specific inhibitors identify major metabolic pathways .
  • Data Interpretation : Low metabolic clearance (<15 mL/min/kg) and high plasma free fraction (>10%) suggest favorable PK profiles .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?

  • Target Selection : Homology modeling based on GPCR crystal structures (e.g., GLP-1 receptor) identifies potential binding pockets .
  • Docking Workflow :
    • Ligand preparation: Energy minimization of the compound using MMFF94 force fields.
    • Grid generation: Focus on receptor regions with conserved residues (e.g., transmembrane helices).
    • Scoring: Glide SP/XP or AutoDock Vina evaluates binding affinities (ΔG < -8 kcal/mol indicates strong interactions) .
  • Validation : Compare predicted binding poses with mutagenesis data or SAR studies .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies?

  • In vitro-in vivo correlation (IVIVC) : Adjust for factors like protein binding, tissue penetration, and metabolite interference.
  • Dose normalization : Calculate allometric scaling based on species body surface area .
  • Mechanistic studies : Use knockout models or selective inhibitors to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.